molecular formula C14H13N5O2S B279864 N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide

N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide

Cat. No.: B279864
M. Wt: 315.35 g/mol
InChI Key: YLBLDWODLPERRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methoxy-5-(1H-tetraazol-1-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as MTAA, is a chemical compound that has been widely used in scientific research. It belongs to the class of tetrazole-based compounds and has been found to have several important biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MTAA is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer progression. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
MTAA has been found to have several important biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, reduce the expression of adhesion molecules, and inhibit the migration and invasion of cancer cells. It has also been found to induce the expression of antioxidant enzymes and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

MTAA has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be stable under a wide range of conditions. It has also been found to have low toxicity and to be well-tolerated in animal models. However, one limitation of MTAA is that it has poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on MTAA. One area of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of interest is the identification of new targets and pathways that are involved in the anti-inflammatory and anti-cancer effects of MTAA. Additionally, further studies are needed to evaluate its safety and efficacy in human clinical trials.

Synthesis Methods

MTAA can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride to form 3-methoxychloroaniline. This intermediate is then reacted with sodium azide to form 3-methoxy-5-azidoaniline, which is subsequently reacted with thienylacetic acid to form MTAA.

Scientific Research Applications

MTAA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development.

Properties

Molecular Formula

C14H13N5O2S

Molecular Weight

315.35 g/mol

IUPAC Name

N-[3-methoxy-5-(tetrazol-1-yl)phenyl]-2-thiophen-2-ylacetamide

InChI

InChI=1S/C14H13N5O2S/c1-21-12-6-10(5-11(7-12)19-9-15-17-18-19)16-14(20)8-13-3-2-4-22-13/h2-7,9H,8H2,1H3,(H,16,20)

InChI Key

YLBLDWODLPERRW-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)NC(=O)CC2=CC=CS2)N3C=NN=N3

Canonical SMILES

COC1=CC(=CC(=C1)N2C=NN=N2)NC(=O)CC3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.